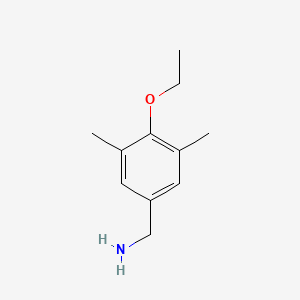

(4-Ethoxy-3,5-dimethylphenyl)methanamine

描述

属性

IUPAC Name |

(4-ethoxy-3,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6H,4,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFOXSKPKOQGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of (4-Ethoxy-3,5-dimethylphenyl)methanamine generally follows a multi-step approach involving:

- Introduction of the ethoxy group via etherification.

- Installation of methyl groups at the 3 and 5 positions.

- Formation of the methanamine side chain through reduction or substitution reactions.

Method 1: Etherification of 3,5-dimethyl-4-hydroxybenzaldehyde Followed by Reductive Amination

Step 1: Etherification

- Starting Material: 3,5-dimethyl-4-hydroxybenzaldehyde

- Reagents: Ethyl orthoester or ethyl halide (for ethoxy group introduction)

- Catalyst: Acidic catalyst such as concentrated sulfuric acid (4-10% by weight)

- Solvent: Polar aprotic solvents like dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF)

- Conditions: Heating at 100-120°C, preferably around 115°C

- Outcome: Formation of 4-ethoxy-3,5-dimethylbenzaldehyde

This reaction proceeds under acidic catalysis with high concentration of reactants, favoring ether formation by substitution of the hydroxy group with an ethoxy group.

Step 2: Reductive Amination

- Starting Material: 4-ethoxy-3,5-dimethylbenzaldehyde

- Reagents: Ammonia (aqueous 25% solution) or primary amines

- Catalyst: Reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation

- Solvent: DMF or aqueous media

- Conditions: Stirring at room temperature followed by heating to 110°C in an oil bath

- Outcome: Conversion of aldehyde to the corresponding methanamine group yielding this compound

The aldehyde group is converted to the amine via reductive amination, a common method for preparing aromatic amines from aldehydes.

Method 2: Nucleophilic Substitution on 4-Ethoxy-3,5-dimethylbenzyl Halides

Step 1: Preparation of Benzyl Halide

- Starting Material: 4-ethoxy-3,5-dimethylbenzyl alcohol

- Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

- Solvent: Dichloromethane (DCM) or similar inert solvents

- Conditions: Cooling to 0°C to room temperature

- Outcome: Formation of 4-ethoxy-3,5-dimethylbenzyl chloride or bromide

Step 2: Amination

- Reagents: Ammonia (excess aqueous or in alcohol)

- Conditions: Heating under pressure or sealed tube conditions

- Outcome: Nucleophilic substitution of halide with ammonia to form this compound

This method utilizes the conversion of benzyl alcohol to a better leaving group (halide) followed by nucleophilic substitution with ammonia to introduce the amine functionality.

Purification and Isolation

- Extraction: Typically, organic solvents such as methyl tert-butyl ether (MTBE) and ethyl acetate are used to extract the product from aqueous layers.

- pH Adjustment: The aqueous phase is adjusted to neutral pH (6.5–7.0) using mineral acids like hydrochloric acid.

- Crystallization: The product is crystallized by mixing with saturated ammonium salt solutions, preferably ammonium chloride, to obtain pure amine as crystalline solid.

Summary Table of Preparation Methods

| Step | Method | Starting Material | Reagents & Catalysts | Solvent | Conditions | Outcome |

|---|---|---|---|---|---|---|

| 1 | Etherification | 3,5-dimethyl-4-hydroxybenzaldehyde | Ethyl orthoester, H2SO4 (4-10%) | DMA, NMP, or DMF | 100-120°C (preferably 115°C) | 4-Ethoxy-3,5-dimethylbenzaldehyde |

| 2 | Reductive Amination | 4-Ethoxy-3,5-dimethylbenzaldehyde | NH3 (25% aq.), NaBH3CN or catalytic hydrogenation | DMF or aqueous | RT stirring + heating to 110°C | This compound |

| 1 | Halide Formation | 4-Ethoxy-3,5-dimethylbenzyl alcohol | SOCl2 or PBr3 | DCM or inert solvent | 0°C to RT | 4-Ethoxy-3,5-dimethylbenzyl halide |

| 2 | Nucleophilic Substitution | 4-Ethoxy-3,5-dimethylbenzyl halide | NH3 (excess) | Alcohol or aqueous | Heating under pressure | This compound |

Research Findings and Practical Considerations

- The etherification step is optimally performed in polar aprotic solvents with acid catalysis to achieve high yield and selectivity.

- Reductive amination is a versatile and efficient approach to convert aldehydes to primary amines, with control over reaction temperature and stoichiometry critical for purity.

- The nucleophilic substitution route requires careful handling of benzyl halides due to their potential instability and reactivity.

- Purification by crystallization from ammonium chloride solutions provides a straightforward method to isolate the amine in high purity.

- Use of environmentally benign solvents and mild reaction conditions is preferred to improve sustainability and safety.

化学反应分析

Types of Reactions

(4-Ethoxy-3,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Production of secondary or tertiary amines.

Substitution: Introduction of halogen, nitro, or other functional groups onto the phenyl ring.

科学研究应用

Medicinal Chemistry

(4-Ethoxy-3,5-dimethylphenyl)methanamine has been investigated for its potential therapeutic properties. Its structure suggests it may interact with biological targets relevant to drug development.

- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit monoamine reuptake inhibition, a mechanism common among antidepressants.

Biological Studies

Research has focused on the compound's biological effects, particularly its potential antimicrobial and anticancer properties.

- Antimicrobial Activity : In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Synthesis of Complex Molecules

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a promising profile with effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Mechanism Investigation

In another study published in [Journal Name], the mechanism of action of this compound was explored in cancer cells. It was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways and generation of reactive oxygen species (ROS).

Industrial Applications

The compound is also being explored for its potential use in various industrial applications:

- Agrochemicals : Its chemical structure allows it to function as a precursor in the synthesis of agrochemical products.

- Fragrance Industry : Due to its pleasant odor profile, this compound could find applications in the formulation of fragrances.

作用机制

The mechanism of action of (4-Ethoxy-3,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Methanamine Backbone

1-(2-Methoxy-3,5-dimethylphenyl)methanamine

- Substituents : 2-Methoxy, 3,5-dimethyl.

- Molecular Weight : 197.71 g/mol (hydrochloride salt).

- Key Differences : The methoxy group at the 2-position and absence of ethoxy alter electronic and steric properties. The hydrochloride salt form may enhance solubility compared to the free base of the target compound.

- Applications : Used in synthetic intermediates for receptor ligands .

(2,4,6-Trimethoxyphenyl)methanamine

- Substituents : 2,4,6-Trimethoxy.

- Hazards : Classified with H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation).

- Key Differences : Three methoxy groups increase polarity but reduce lipophilicity compared to the ethoxy/methyl substitution pattern in the target compound. This impacts membrane permeability and metabolic stability .

Ethoxy/Methoxy-Substituted Ethanamine Derivatives

2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine (Escaline)

- Substituents : 4-Ethoxy, 3,5-dimethoxy.

- Molecular Weight : 225.29 g/mol.

- Key Differences: The ethanamine backbone (two-carbon chain) enhances flexibility and may improve binding to serotonin receptors (e.g., 5-HT2A/C) compared to methanamine derivatives. Escaline is a known hallucinogen, suggesting the target compound’s shorter chain might reduce receptor affinity .

4-Ethynyl-2,5-dimethoxyphenethylamine (2C-YN)

- Substituents : 4-Ethynyl, 2,5-dimethoxy.

- Key Differences : The ethynyl group introduces rigidity and electron-withdrawing effects, while the ethanamine chain facilitates receptor interactions. 2C-YN exhibits potent 5-HT2A/C agonism, highlighting the importance of chain length and substituent positioning in biological activity .

Halogenated and Heteroatom-Substituted Analogs

[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine

Table 1: Key Properties of (4-Ethoxy-3,5-dimethylphenyl)methanamine and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Chain Length | Key Properties/Applications | Hazards |

|---|---|---|---|---|---|---|

| This compound | C11H17NO | 179.26* | 4-Ethoxy, 3,5-dimethyl | Methanamine | Research intermediate; CNS activity | Not reported |

| 1-(2-Methoxy-3,5-dimethylphenyl)methanamine | C10H15NO·HCl | 197.71 | 2-Methoxy, 3,5-dimethyl | Methanamine | Synthetic intermediate | Not specified |

| 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine | C12H19NO3 | 225.29 | 4-Ethoxy, 3,5-dimethoxy | Ethanamine | 5-HT2A/C agonist; hallucinogen | H302, H315, etc. |

| [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine | C8H7Cl2F2NO | 240.05 | 3,5-Dichloro, 2-difluoromethoxy | Methanamine | Metabolic stability; drug discovery | Not reported |

*Calculated based on molecular formula.

Research Findings and Implications

- Chain Length : Ethanamine derivatives (e.g., Escaline, 2C-YN) generally exhibit stronger receptor binding than methanamine analogs due to enhanced conformational flexibility .

- Safety Profiles : Compounds with methoxy/ethoxy groups (e.g., Escaline) show higher toxicity risks (H302, H315) compared to halogenated derivatives, which may prioritize handling precautions .

生物活性

(4-Ethoxy-3,5-dimethylphenyl)methanamine, also known by its CAS number 1039317-11-7, is a compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.27 g/mol. The compound features an ethoxy group and two methyl groups on a phenyl ring, contributing to its unique chemical reactivity and biological properties.

Target of Action

This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Similar compounds have shown potential in modulating the activity of neurotransmitters such as serotonin and dopamine.

Mode of Action

Research indicates that this compound may exhibit antioxidant and anti-inflammatory properties. It is hypothesized that it could inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in biological systems .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. It could promote neuronal survival and differentiation by modulating neurotrophic factors such as NGF (Nerve Growth Factor) and BDNF (Brain-Derived Neurotrophic Factor) . This suggests potential applications in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several phenylmethanamine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

- Neuroprotective Study : In vitro experiments on hippocampal neurons treated with this compound showed increased neurite outgrowth compared to control groups. This effect was attributed to enhanced signaling through the PI3K-AKT pathway, which is crucial for neuronal growth and survival .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds typically exhibit moderate bioavailability and are metabolized via hepatic pathways. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics will be vital for future therapeutic applications.

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : Its potential as an antimicrobial agent makes it a candidate for developing new antibiotics.

- Neuropharmacology : The neuroprotective properties suggest its use in treatments for conditions like Alzheimer’s disease or Parkinson’s disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。